molecular formula C7H7N3O2S B055215 Imidazo[1,5-a]pyridine-5-sulfonamide CAS No. 112583-30-9

Imidazo[1,5-a]pyridine-5-sulfonamide

Cat. No. B055215
M. Wt: 197.22 g/mol
InChI Key: CGFRRMOWNOPEJR-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-5-sulfonamide is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its unique chemical structure and its ability to interact with various biological targets.

Mechanism Of Action

The mechanism of action of Imidazo[1,5-a]pyridine-5-sulfonamide is not fully understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. The compound has been found to inhibit the activity of several enzymes involved in cancer progression and inflammation.

Biochemical And Physiological Effects

Imidazo[1,5-a]pyridine-5-sulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, Imidazo[1,5-a]pyridine-5-sulfonamide has been found to reduce inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using Imidazo[1,5-a]pyridine-5-sulfonamide in lab experiments include its potent activity against various biological targets, its unique chemical structure, and its potential use as a diagnostic tool. However, the limitations of using this compound include its low solubility in water, its potential toxicity, and its limited availability.

Future Directions

Several future directions for the research on Imidazo[1,5-a]pyridine-5-sulfonamide include the development of more efficient synthesis methods, the investigation of its potential use in combination therapy for cancer and other diseases, and the exploration of its potential as a diagnostic tool. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, Imidazo[1,5-a]pyridine-5-sulfonamide is a heterocyclic compound that has gained significant attention for its potential therapeutic applications. The compound has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The synthesis method of Imidazo[1,5-a]pyridine-5-sulfonamide involves the reaction between 2-aminopyridine and sulfuric acid. Although the compound has several advantages for lab experiments, it also has limitations such as low solubility in water and potential toxicity. Future research on this compound should focus on developing more efficient synthesis methods, investigating its potential use in combination therapy, and exploring its potential as a diagnostic tool.

Synthesis Methods

The synthesis of Imidazo[1,5-a]pyridine-5-sulfonamide involves the reaction between 2-aminopyridine and sulfuric acid. The reaction is carried out at high temperature and pressure to obtain the desired product. Several modifications have been made to this method to improve the yield and purity of the compound.

Scientific Research Applications

Imidazo[1,5-a]pyridine-5-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential use as a diagnostic tool for various diseases.

properties

CAS RN

112583-30-9

Product Name

Imidazo[1,5-a]pyridine-5-sulfonamide

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-5-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-3-1-2-6-4-9-5-10(6)7/h1-5H,(H2,8,11,12)

InChI Key

CGFRRMOWNOPEJR-UHFFFAOYSA-N

SMILES

C1=CC2=CN=CN2C(=C1)S(=O)(=O)N

Canonical SMILES

C1=CC2=CN=CN2C(=C1)S(=O)(=O)N

synonyms

Imidazo[1,5-a]pyridine-5-sulfonamide (9CI)

Origin of Product

United States

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